Molybdenum telluride

Content Navigation

CAS Number

Product Name

IUPAC Name

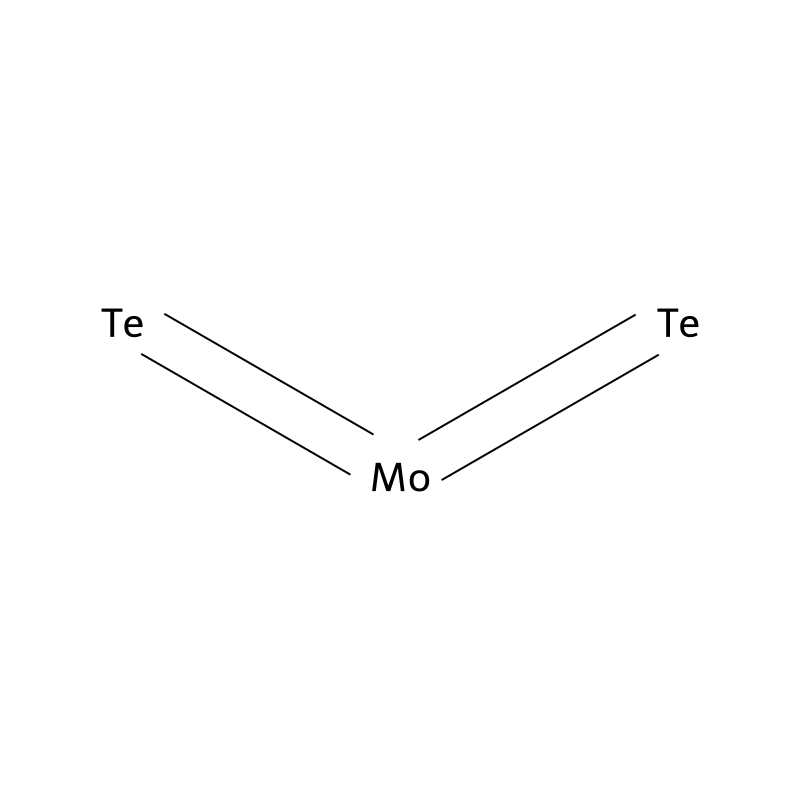

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Electrochemical Hydrogen Peroxide Production

Researchers have discovered that molybdenum telluride nanosheets exhibit high activity and selectivity for H2O2 production through an electrochemical oxygen reduction reaction in acidic media. This is particularly significant because most effective catalysts for H2O2 production involve expensive and toxic materials like mercury. Molybdenum telluride offers a more sustainable and cost-effective alternative. [Source: Molybdenum telluride nanosheets enable selective electrochemical production of hydrogen peroxide - National Science Review ()]

Surface-Enhanced Raman Spectroscopy (SERS)

Molybdenum telluride also holds promise for applications in SERS, a technique used to identify and characterize molecules at the single-molecule level. The unique properties of molybdenum telluride, particularly its layered structure, enhance the Raman signal of molecules adsorbed on its surface. This allows for highly sensitive detection of biorelevant molecules, potentially leading to advancements in medical diagnostics and disease detection. [Source: Application of a 2D Molybdenum Telluride in SERS Detection of Biorelevant Molecules ()]

Molybdenum telluride is a binary compound composed of molybdenum and tellurium, represented by the chemical formula MoTe₂. It belongs to the family of transition metal dichalcogenides and exhibits a layered structure, which allows for unique electronic and optical properties. Molybdenum telluride is particularly noted for its semiconducting behavior and potential applications in electronics, optoelectronics, and catalysis.

Research on the biological activity of molybdenum telluride is limited, but preliminary studies suggest that its nanosheets exhibit low toxicity and may have applications in biological systems. For instance, molybdenum telluride nanosheets have shown potential in electrocatalytic processes relevant to hydrogen peroxide production, indicating possible uses in biochemical applications .

Several methods are employed for synthesizing molybdenum telluride:

- Solid-State Reaction: This method involves heating molybdenum and tellurium powders at high temperatures to form molybdenum telluride crystals .

- Liquid Exfoliation: Molybdenum telluride can be exfoliated from bulk material into nanosheets using liquid-phase methods, enhancing its surface area and reactivity .

- Chemical Vapor Deposition: This technique allows for the growth of high-quality thin films of molybdenum telluride on various substrates through vapor-phase reactions .

Studies on the interactions of molybdenum telluride with other materials are crucial for understanding its potential applications. For instance, interaction with electrolytes during electrocatalytic processes has been investigated to optimize its performance in energy conversion systems . Furthermore, its interactions with other transition metal dichalcogenides have been explored to develop heterostructures with enhanced functionalities.

Molybdenum telluride shares similarities with other transition metal dichalcogenides but possesses unique characteristics that set it apart. Here are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Tungsten Diselenide | WSe₂ | Higher stability at elevated temperatures |

| Molybdenum Disulfide | MoS₂ | Widely studied for its electronic properties |

| Niobium Diselenide | NbSe₂ | Exhibits superconductivity at low temperatures |

| Hafnium Diselenide | HfSe₂ | Notable for its high thermal stability |

Molybdenum telluride is distinct due to its ability to release tellurium vapor upon heating and its specific electrocatalytic properties that make it suitable for hydrogen peroxide production .

Direct Elemental Reaction at High Temperatures

Direct elemental reaction represents the most straightforward approach for molybdenum telluride synthesis, involving the combination of elemental molybdenum and tellurium under controlled temperature conditions. This method operates on the fundamental chemical reaction: Mo + 2Te → MoTe₂ [1]. The reaction proceeds efficiently at temperatures of 430°C, where molybdenum and tellurium react within 15 minutes [1]. However, optimal crystalline quality typically requires higher temperatures ranging from 1100°C in vacuum conditions [2].

The stoichiometric control in direct elemental synthesis proves critical for achieving desired phase composition. Research demonstrates that molybdenum telluride composition can vary from MoTe₁.₈₈ to MoTe₂, with the tellurium content significantly influencing the final crystallographic phase [1]. High-purity starting materials are essential, with typical specifications requiring molybdenum powder purity exceeding 99.95% and tellurium purity above 99.999% [3]. The particle size distribution of precursor materials affects reaction kinetics, with molybdenum powder typically specified at -325 mesh and tellurium at -200 mesh for optimal mixing and reaction homogeneity [4].

Reaction atmospheres require careful control to prevent oxidation and ensure complete conversion. Vacuum conditions at pressures of 4.5 × 10⁻² mbar provide optimal environments for direct synthesis [3]. Inert gas atmospheres using high-purity argon or nitrogen serve as alternatives when vacuum systems are unavailable. The heating protocol significantly influences crystal quality, with controlled heating rates of 5°C per minute preventing thermal shock and promoting uniform reaction progression [3].

| Method | Temperature (°C) | Duration | Atmosphere | Phase Control |

|---|---|---|---|---|

| Direct Elemental Reaction | 400-1100 | 15 min - 16 hours | Vacuum/Inert gas | Temperature dependent |

| Chemical Vapor Transport | 650-750 | 2-5 days | Sealed tube | Composition dependent |

| Self-Flux Growth | 430-500 | 15 minutes | Inert gas | Stoichiometry control |

| Hydrothermal Synthesis | 195 | 24 hours | Hydrothermal conditions | Limited control |

| Tellurization | 650-870 | Several hours | Tellurium vapor | Phase transition possible |

Self-Flux and Stoichiometric Control Strategies

Self-flux methodology employs excess tellurium as both reactant and flux medium, facilitating crystal growth through enhanced atomic mobility and controlled nucleation kinetics. This approach proves particularly effective for producing high-quality single crystals with controlled morphology and reduced defect densities. The self-flux technique operates on the principle that excess tellurium creates a liquid medium at elevated temperatures, promoting dissolution and recrystallization processes that lead to improved crystal quality [5].

Stoichiometric control strategies in self-flux growth involve precise manipulation of molybdenum-to-tellurium ratios beyond the ideal 1:2 composition. Typical self-flux compositions incorporate tellurium excess ranging from 1.5% to 5% by weight relative to the stoichiometric amount [4]. This excess tellurium serves multiple functions: providing a flux medium for enhanced atomic transport, compensating for tellurium volatilization during high-temperature processing, and influencing the final phase composition through chemical potential control.

Temperature profiles in self-flux growth require careful optimization to balance flux effectiveness with crystal quality. Initial heating to 650-750°C creates the molten flux environment, followed by controlled cooling rates that promote orderly crystallization [6]. Cooling protocols typically involve slow cooling at rates of 1-2°C per hour through the crystallization temperature range, followed by more rapid cooling to room temperature once solidification is complete.

The choice of crucible materials significantly impacts self-flux growth success. Quartz crucibles provide chemical inertness and thermal stability, while alumina crucibles offer enhanced mechanical strength at high temperatures [6]. Crucible geometry affects heat transfer and convection patterns within the flux, with cylindrical geometries providing optimal thermal uniformity for crystal growth applications.

Thin-Film Deposition Approaches

Chemical Vapor Deposition for Phase-Controlled Growth

Chemical vapor deposition emerges as the premier technique for achieving controlled phase selectivity in molybdenum telluride thin films. The method enables precise manipulation of crystallographic phases through temperature control, precursor flux ratios, and growth kinetics optimization. Research demonstrates that 2H semiconducting phase formation occurs preferentially at temperatures between 550-600°C, while the metallic 1T′ phase dominates at temperatures exceeding 650°C [7] [8].

Precursor selection significantly influences deposition characteristics and phase control capabilities. Molybdenum hexacarbonyl (Mo(CO)₆) serves as the primary molybdenum source, offering thermal stability and controlled decomposition kinetics [7]. Tellurium precursors include elemental tellurium powder, diisopropyl telluride ((C₃H₇)₂Te), and dibutyl tellurium ((C₄H₉)₂Te), each providing distinct advantages in terms of vapor pressure and decomposition temperature [7] [9].

The tellurization process proves critical for phase control, with tellurium concentration gradients determining the final crystallographic structure. Te-rich environments promote 2H phase stabilization through lattice strain relaxation, while Te-poor conditions favor 1T′ phase formation due to tellurium vacancy-induced lattice distortion [10] [11]. Physical barriers placed within the reaction chamber create controlled tellurium concentration gradients, enabling spatial phase control across substrate surfaces [10].

Growth kinetics optimization involves careful balance of precursor flow rates, carrier gas composition, and substrate positioning. Typical growth conditions employ hydrogen-argon carrier gas mixtures at flow rates of 10-120 sccm, with hydrogen concentration affecting tellurium reduction kinetics and subsequent phase formation [12]. Substrate positioning relative to precursor sources creates temperature and concentration gradients that influence nucleation density and crystal orientation.

| Technique | Temperature (°C) | Pressure (Pa) | Phase Selectivity | Typical Growth Rate |

|---|---|---|---|---|

| Chemical Vapor Deposition | 450-800 | Atmospheric | 2H at 550-600°C, 1T′ at >650°C | Minutes to hours |

| Molecular Beam Epitaxy | 200-400 | 10⁻⁶ - 10⁻⁸ | Controlled by Te flux | Atomic layer precision |

| Physical Vapor Deposition | 650 | 10⁻⁴ | Post-annealing dependent | Post-annealing required |

| Sputtering | 300-470 | 10⁻⁴ | 1T′ preferred | High pressure dependent |

| Electron Beam Evaporation | Room temperature | 10⁻⁴ | Amorphous | Rapid deposition |

Molecular Beam Epitaxy for Atomic-Layer Precision

Molecular beam epitaxy provides unparalleled control over molybdenum telluride film thickness, composition, and crystallographic quality through atomic-layer-by-layer growth mechanisms. The ultra-high vacuum environment (10⁻⁶ to 10⁻⁸ Pa) eliminates contamination sources and enables precise flux control through independent evaporation sources for molybdenum and tellurium [13] [14].

Phase control in molecular beam epitaxy relies primarily on tellurium flux manipulation during growth. Research demonstrates that tellurium adsorption effects determine the preferred crystallographic phase, with excess tellurium promoting 1T′ phase formation through surface stabilization mechanisms [13]. The growth temperature window for molecular beam epitaxy typically ranges from 200-400°C, significantly lower than chemical vapor deposition requirements due to the enhanced atomic mobility in ultra-high vacuum conditions.

Substrate selection and preparation prove critical for epitaxial growth quality. Graphene-terminated silicon carbide substrates provide atomically clean interfaces that enable van der Waals epitaxy and minimize lattice mismatch effects [14]. Alternative substrates include sapphire, silicon dioxide, and cleaved mica surfaces, each offering distinct advantages in terms of thermal expansion matching and surface energy characteristics.

Growth rate control in molecular beam epitaxy operates through independent flux regulation from separate molybdenum and tellurium sources. Typical growth rates range from 0.1 to 1.0 monolayers per minute, enabling precise thickness control down to single atomic layers [13]. Real-time monitoring through reflection high-energy electron diffraction provides immediate feedback on growth progression and crystal quality evolution.

Solution-Processed Synthesis Routes

Liquid-Phase Exfoliation for Few-Layer Flakes

Liquid-phase exfoliation represents a scalable approach for producing few-layer molybdenum telluride flakes through controlled delamination of bulk crystals in suitable solvents. N-methyl-2-pyrrolidone emerges as the optimal solvent due to its surface tension matching with molybdenum telluride, achieving dispersion concentrations of approximately 7.5 mg/mL with lateral sizes around 700 nm [15]. The exfoliation mechanism relies on overcoming van der Waals interlayer forces through sonication energy input while maintaining flake structural integrity.

Solvent selection criteria focus on surface tension matching to minimize interfacial energy during exfoliation. Research demonstrates that solvents with surface tensions closely matching molybdenum telluride (approximately 70 mN/m) provide optimal exfoliation yields and dispersion stability [15]. Alternative solvents include dimethylformamide, dimethyl sulfoxide, and various alcohol-water mixtures, each offering distinct advantages in terms of toxicity, cost, and processing compatibility.

Sonication parameters significantly influence exfoliation efficiency and flake quality. Tip sonication provides concentrated energy input for initial delamination, while bath sonication offers gentler processing for maintaining flake integrity during extended processing [15]. Power levels typically range from 20-100 W, with processing times extending from 30 minutes to 24 hours depending on desired concentration and flake size distribution.

Surfactant-assisted exfoliation enhances dispersion stability and concentration through electrostatic and steric stabilization mechanisms. Sodium cholate, sodium dodecylbenzenesulfonate, and polyvinylpyrrolidone serve as effective dispersants, with concentrations ranging from 0.017 to 3.0 mg/mL depending on surfactant type and processing conditions [15]. The surfactant concentration requires optimization to balance stabilization effectiveness with potential electronic property modification.

| Method | Temperature (°C) | Duration | Concentration (mg/mL) | Yield/Quality |

|---|---|---|---|---|

| Liquid Phase Exfoliation (NMP) | Room temperature | Hours to days | 7.5 | High concentration |

| Hydrothermal Synthesis | 195 | 24 hours | Variable | Composite formation |

| Electrodeposition | Room temperature | Variable | Not specified | Substrate dependent |

| Sonochemical Synthesis | Room temperature | Hours | Variable | Amorphous products |

| Surfactant-Assisted Exfoliation | Room temperature | Hours | 0.017-3.0 | Surfactant dependent |

Electrodeposition on Conductive Substrates

Electrodeposition provides a versatile route for molybdenum telluride film formation on conductive substrates through controlled electrochemical reduction of molybdenum and tellurium precursors. The electrodeposition bath typically contains molybdic acid (H₂MoO₄) as the molybdenum source and tellurium dioxide (TeO₂) as the tellurium source, dissolved in appropriate supporting electrolytes [2] [16]. This method enables precise thickness control through deposition time and current density manipulation while offering compatibility with various substrate materials including stainless steel and indium tin oxide.

Bath chemistry optimization involves careful selection of precursor concentrations, pH control, and supporting electrolyte composition. Molybdic acid concentrations typically range from 0.01 to 0.1 M, while tellurium dioxide concentrations require careful balance to achieve stoichiometric deposition [16]. pH control proves critical for precursor stability and deposition uniformity, with optimal ranges typically between 2-4 for acidic baths or 9-11 for alkaline conditions.

Current density and potential control determine deposition rate and film morphology. Typical current densities range from 0.1 to 10 mA/cm², with lower current densities promoting uniform nucleation and higher current densities enabling rapid film growth [16]. Potential control through potentiostatic deposition provides precise reduction control, while galvanostatic conditions offer simplified process control for large-area applications.

Substrate preparation significantly influences electrodeposition quality and adhesion. Surface cleaning through acid etching, plasma treatment, or electropolishing removes oxide layers and contaminants that impede uniform nucleation [16]. Substrate roughness optimization balances adhesion enhancement with surface area effects that influence deposition uniformity and film morphology.

Post-Synthesis Processing

Thermal Annealing for Phase Transformation

Thermal annealing serves as the primary method for achieving controlled phase transformations in molybdenum telluride materials, enabling conversion between semiconducting 2H and metallic 1T′ phases through temperature and atmosphere manipulation. The phase transformation temperature typically ranges from 350-870°C, with the specific temperature depending on initial phase composition, atmospheric conditions, and desired transformation direction [17] [18] [19].

Forward phase transformation from 1T′ to 2H phase requires tellurium-rich environments and temperatures between 650-700°C. Research demonstrates that maintaining excessive tellurium vapor pressure during annealing stabilizes the 2H phase through lattice strain relaxation and vacancy elimination [17]. The transformation kinetics follow nucleation and growth mechanisms, with circular 2H domains expanding outward from nucleation sites over time periods ranging from hours to days.

Reverse phase transformation from 2H to 1T′ phase occurs under tellurium-poor conditions at lower temperatures of 400-500°C. This transformation proves thermodynamically favorable when tellurium vacancies exceed critical concentrations of 4% for monovacancies or 8% for divacancies [11]. Rapid cooling following annealing helps preserve the desired phase composition by preventing further transformation during temperature ramping.

Atmosphere control during annealing proves critical for successful phase transformation. Sealed ampoules containing controlled tellurium vapor pressure provide precise atmospheric control, while flowing gas systems enable dynamic atmosphere adjustment during processing [17]. Protective atmospheres using high-purity argon or nitrogen prevent oxidation while allowing controlled tellurium partial pressure through temperature manipulation of separate tellurium sources.

| Treatment | Temperature (°C) | Atmosphere | Duration | Result |

|---|---|---|---|---|

| Thermal Annealing (1T′ to 2H) | 650-700 | Te-rich environment | Hours | Phase transition |

| Thermal Annealing (2H to 1T′) | 400-500 | Te-poor/inert gas | Hours | Reverse phase transition |

| Surface Passivation | Room temperature | Oxygen-free | Continuous | Stability enhancement |

| Oxidation Mitigation | 300-650 | Capping layer | During processing | Quality preservation |

| Phase Transformation | 350-870 | Controlled atmosphere | Variable | Controlled polymorphism |

Surface Passivation and Oxidation Mitigation

Surface passivation strategies for molybdenum telluride focus on preventing atmospheric degradation and maintaining electronic properties through protective layer formation and controlled surface chemistry. Molybdenum telluride exhibits high sensitivity to atmospheric oxygen and moisture, leading to surface oxidation that degrades electronic and optical properties [20] [21]. Effective passivation requires understanding of the surface chemistry and implementation of appropriate protective measures.

Oxidation mechanisms in molybdenum telluride involve preferential attack of tellurium sites, leading to tellurium depletion and molybdenum oxide formation. Research demonstrates that tellurium atoms at surface edges and defect sites exhibit enhanced reactivity toward oxygen, creating oxidation nucleation sites that propagate across the surface [21]. The oxidation rate depends on atmospheric conditions, with humid environments accelerating degradation through combined oxygen and water vapor attack.

Capping layer approaches provide physical barriers that prevent atmospheric exposure while maintaining material properties. Silicon dioxide capping layers deposited through plasma-enhanced chemical vapor deposition or electron beam evaporation offer excellent barrier properties and thermal stability [18]. The capping layer thickness requires optimization to balance protection effectiveness with potential stress-induced effects on the underlying molybdenum telluride film.

Chemical passivation strategies involve controlled surface modification to create stable surface terminations resistant to atmospheric attack. Chalcogen passivation using sulfur, selenium, or tellurium treatment creates protective surface layers that maintain electronic properties while providing oxidation resistance [20]. The passivation process typically occurs in oxygen-free environments to prevent competing oxidation reactions during surface treatment.

Band Structure Engineering

Indirect-to-Direct Bandgap Transition in Monolayer Limits

The transition from bulk to monolayer molybdenum telluride results in a fundamental transformation of the electronic band structure, characterized by a crossover from an indirect to a direct bandgap semiconductor [3] [4]. Density functional theory calculations using the Heyd-Scuseria-Ernzerhof hybrid functional reveal that monolayer one-hydrogen molybdenum telluride exhibits a direct bandgap of 1.588 electron volts at the K-point of the Brillouin zone, representing a significant increase from the bulk indirect bandgap of 1.076 electron volts [5] [6]. This transition occurs due to quantum confinement effects that alter the relative energies of the conduction band minimum and valence band maximum at different k-points [7].

Experimental validation through angle-resolved photoemission spectroscopy demonstrates that monolayer molybdenum telluride achieves a direct bandgap of 0.924 electron volts in rubidium-doped samples, confirming the theoretical predictions [6] [7]. The direct nature of the bandgap in monolayer form contrasts sharply with the behavior observed in thicker layers, where trilayers exhibit nearly coincident direct and indirect gaps, and tetralayers return to predominantly indirect bandgap behavior [8].

Table 1: Electronic Band Structure Properties of Molybdenum Telluride Polymorphs

| Polymorph | Band Gap (GGA) [eV] | Band Gap (HSE06) [eV] | Electron Effective Mass [m₀] | Hole Effective Mass [m₀] | Band Gap Type |

|---|---|---|---|---|---|

| 1H-MoTe₂ (monolayer) | 1.188 | 1.588 | 0.635 | 0.777 | Direct |

| 2H-MoTe₂ (bulk) | 1.007 | 1.076 | 0.858 | 0.826 | Indirect |

| 2T-MoTe₂ | 0.977 | 1.014 | 0.915 | 0.847 | Indirect |

| 1T'-MoTe₂ | Metallic | Metallic | N/A | N/A | Metallic |

The effective masses of charge carriers undergo systematic variations with layer thickness, with monolayer molybdenum telluride exhibiting electron effective masses of 0.635 m₀ and hole effective masses of 0.777 m₀, where m₀ represents the free electron mass [5]. These relatively low effective masses contribute to enhanced carrier mobility and improved transport properties compared to bulk forms.

Strain-Induced Bandgap Modulation

Mechanical strain engineering emerges as a powerful tool for controlling the electronic properties of molybdenum telluride, enabling precise tuning of the bandgap through controlled lattice deformation [9] [10]. Uniaxial strain applied along the armchair direction produces a redshift of the doubly degenerate in-plane E₂g¹ phonon mode at a rate of -1.66 ± 0.04 cm⁻¹ per percent strain, corresponding to a Grüneisen parameter of 1.09 [9]. In contrast, strain applied along the zigzag direction yields a smaller response with a redshift of -0.80 ± 0.07 cm⁻¹ per percent strain and a Grüneisen parameter of 0.52 [9].

Biaxial compressive strain demonstrates remarkable efficiency in bandgap modulation, with theoretical calculations predicting bandgap changes of 200-400 millielectron volts per percent strain [11]. Experimental implementation of thermomechanical strain through thermal expansion coefficient mismatch achieves non-volatile bandgap modulation rates as high as 815 millielectron volts per percent strain, representing one of the largest strain responses observed in two-dimensional materials [11].

Table 2: Strain-Induced Band Gap Modulation in Molybdenum Telluride

| Strain Type | Strain Value [%] | Band Gap Change [meV/%] | Grüneisen Parameter | Reference Measurement |

|---|---|---|---|---|

| Uniaxial Tensile (armchair) | 1-5% | -166 ± 4 | 1.09 | Raman E₂g¹ mode |

| Uniaxial Tensile (zigzag) | 1-5% | -80 ± 7 | 0.52 | Raman E₂g¹ mode |

| Biaxial Compressive | 1-4% | +200-400 | N/A | DFT calculation |

| Thermal Compressive | 3.46% | +815 | N/A | Experimental |

The strain-induced modulation mechanism involves systematic alteration of the overlap between molybdenum d-orbitals and tellurium p-orbitals, leading to changes in the electronic band structure [12]. Under tensile strain, the material undergoes a semiconductor-to-metal transition, while compressive strain enhances the semiconducting behavior and increases the bandgap [12].

Charge Transport Mechanisms

Temperature-Dependent Conductivity Anomalies

Molybdenum telluride exhibits complex temperature-dependent electrical transport behavior that reflects the interplay between multiple scattering mechanisms and phase transitions [13] [14] [15]. At low temperatures below 50 Kelvin, the dominant transport mechanism involves nearest-neighbor hopping conduction with activation energies ranging from 5 to 15 millielectron volts [16]. As temperature increases to the range of 50-150 Kelvin, variable range hopping becomes prevalent, characterized by power-law temperature dependence and activation energies of 15-50 millielectron volts [16].

The intermediate temperature regime from 150 to 250 Kelvin displays conventional thermally activated semiconductor behavior following the Arrhenius relation, with activation energies between 50 and 150 millielectron volts [15]. Above 250 Kelvin, the material exhibits anomalous behavior where conductivity begins to decrease with increasing temperature, indicating a transition to metal-like transport dominated by phonon scattering [15].

Table 3: Temperature-Dependent Conductivity Behavior

| Temperature Range [K] | Dominant Mechanism | Activation Energy [meV] | Conductivity Trend | Phase Behavior |

|---|---|---|---|---|

| 4-50 | Hopping conduction | 5-15 | Exponential increase | Semiconducting |

| 50-150 | Variable range hopping | 15-50 | Power law increase | Semiconducting |

| 150-250 | Thermal activation | 50-150 | Arrhenius increase | Semiconducting |

| 250-350 | Phonon scattering | 150-300 | Decreasing (metallic) | Metal-like transition |

| 350-500 | High-T scattering | 300-500 | Strongly decreasing | Metal-like |

At elevated temperatures above 350 Kelvin, strong phonon-electron coupling dominates the transport properties, leading to significantly reduced conductivity and confirming the metallic nature of the transport regime [15]. This temperature-induced semiconductor-to-metal transition occurs without structural phase transformation, as confirmed by temperature-dependent Raman spectroscopy studies [15].

Ambipolar Behavior in Field-Effect Transistors

Molybdenum telluride demonstrates exceptional ambipolar transport characteristics, enabling both p-type and n-type conduction within the same device structure through electrostatic gate control [13] [17]. Field-effect transistors fabricated from monolayer molybdenum telluride achieve hole mobilities ranging from 0.57 to 130 cm² V⁻¹ s⁻¹ and electron mobilities from 2.62 to 160 cm² V⁻¹ s⁻¹, depending on device geometry and environmental conditions [10] [14].

The ambipolar behavior originates from the formation of Schottky barriers at metal-molybdenum telluride contacts, with barrier heights that can be modulated through electrostatic fields applied by back-gate and drain-source voltages [17]. Dual-gate configurations enable independent control of carrier type and density, allowing for the realization of electrostatically-controlled polarity switching without chemical doping [13].

Table 4: Charge Transport Properties

| Layer Thickness | Hole Mobility [cm²/V·s] | Electron Mobility [cm²/V·s] | On/Off Ratio (p-type) | On/Off Ratio (n-type) | Threshold Voltage [V] |

|---|---|---|---|---|---|

| Monolayer | 0.57-130 | 2.62-160 | 10³-10⁶ | 10³-10⁵ | -19 to -7 |

| Bilayer | 2.62 | 25-250 | 10⁴-10⁵ | 10⁴-10⁵ | -15 to -5 |

| Few-layer (3-7) | 10-45 | 20-50 | 10²-10⁴ | 10²-10⁴ | -10 to 0 |

| Bulk | 1-10 | 5-20 | 10¹-10² | 10¹-10² | -5 to 5 |

Current on/off ratios in molybdenum telluride field-effect transistors reach values exceeding 10⁶ for both hole and electron transport in optimized monolayer devices [13] [14]. The threshold voltages for polarity switching range from -19 to -7 volts, depending on the device configuration and substrate effects [14]. Strain engineering through substrate interactions can enhance electron mobility by up to six times compared to unstrained devices, demonstrating the potential for performance optimization through mechanical control [10].

Exciton Dynamics and Light-Matter Interactions

Layer-Dependent Photoluminescence Quantum Yield

The photoluminescence quantum yield of molybdenum telluride exhibits a distinctive layer-dependent behavior that differs significantly from other transition metal dichalcogenides [3] [4] [18]. Monolayer molybdenum telluride demonstrates a photoluminescence quantum yield approximately three times larger than bilayer samples and 40 times greater than bulk material [4] [18]. This enhancement reflects the direct bandgap nature of monolayer samples and the increased radiative recombination efficiency associated with reduced dimensionality [8].

Monolayer and bilayer molybdenum telluride display nearly symmetric emission lines at 1.10 and 1.07 electron volts, respectively, originating predominantly from direct radiative recombination of A excitons [4] [18]. The exciton binding energy in monolayer molybdenum telluride reaches 0.58 ± 0.08 electron volts, as determined by photoluminescence excitation spectroscopy, significantly higher than the values observed in bulk material [19] [20].

Table 5: Photoluminescence and Optical Properties

| Number of Layers | PL Peak Energy [eV] | Relative PL Quantum Yield | Exciton Binding Energy [eV] | Trion Binding Energy [meV] | Band Gap Type |

|---|---|---|---|---|---|

| Monolayer | 1.10 | 1.0 | 0.58 | 27 | Direct |

| Bilayer | 1.07 | 1.0 | 0.52-0.55 | 24 | Direct |

| Trilayer | 1.05-1.07 | 0.25-0.33 | 0.45-0.50 | 20-25 | Mixed |

| Tetralayer | 0.98-1.02 | 0.03-0.04 | 0.40-0.45 | 15-20 | Indirect |

| Bulk | 0.94 | 0.025 | 0.35-0.40 | 10-15 | Indirect |

Trilayer molybdenum telluride exhibits significantly reduced photoluminescence quantum yield compared to monolayer and bilayer samples, with values approximately 25-33% of the monolayer intensity [8]. This reduction indicates the onset of indirect band gap character and the corresponding decrease in radiative recombination efficiency [8]. Tetralayer and bulk samples show progressively lower quantum yields, with bulk material exhibiting only 2.5% of the monolayer photoluminescence intensity [4].

Charged exciton states, including negatively charged trions with binding energies of approximately 27 millielectron volts and positively charged trions with binding energies of 24 millielectron volts, contribute to the complex photoluminescence spectrum of monolayer molybdenum telluride [19] [21]. Temperature-dependent studies reveal that exciton-phonon coupling plays a crucial role in determining the emission characteristics, with deformation potentials and phonon-limited mobilities showing strong layer dependence [21].

Nonlinear Optical Response in Few-Layer Systems

Molybdenum telluride demonstrates exceptional nonlinear optical properties that can be electrically modulated through phase transitions between centrosymmetric and non-centrosymmetric crystal structures [22]. The second-order optical susceptibility exhibits direct electrical modulation with an on/off ratio of 1,000 and a modulation strength of 30,000% per volt, achieved through phase switching between semiconducting and metallic polymorphs [22].

The material exhibits efficient carrier multiplication processes with near-unity quantum yield in few-layer configurations [23]. Photoconductivity measurements using contact-free terahertz spectroscopy reveal steplike carrier multiplication with extremely high carrier mobility of approximately 45 cm² V⁻¹ s⁻¹ [23]. The carrier multiplication mechanism involves impact ionization of free carriers rather than excitonic processes, distinguishing molybdenum telluride from conventional semiconductor behavior [23].

Table 6: Nonlinear Optical Response Properties

| Measurement Type | Response Magnitude | Wavelength Range [nm] | Layer Dependence | Mechanism |

|---|---|---|---|---|

| Second Harmonic Generation | 5.4 × KDP | 1064 → 532 | Strong (10³ modulation) | Phase transition |

| Third Harmonic Generation | 10³ enhancement | 1550 → 517 | Moderate | Free carrier effects |

| Kerr Nonlinearity | 3.0-6.0 × 10⁻¹² cm²/W | 10000 | Weak | Electronic nonlinearity |

| Two-photon Absorption | Strong at >10⁹ W/cm² | 1550 | Layer-dependent | Multi-photon process |

| Carrier Multiplication | Near unity quantum yield | 800-1600 | Few-layer optimal | Impact ionization |

Third-order nonlinear optical effects in molybdenum telluride compounds demonstrate exceptional performance, with Kerr nonlinearities reaching 3.0-6.0 × 10⁻¹² cm²/W, approximately 100 times larger than gallium arsenide [24]. Two-photon absorption becomes significant at intensities exceeding 10⁹ W/cm², indicating the importance of free carrier contributions to the overall nonlinear optical response [24]. The combination of these nonlinear optical properties with the favorable bandgap characteristics positions molybdenum telluride as a promising candidate for advanced photonic applications, including frequency conversion, optical switching, and ultrafast optoelectronics [22] [23].